molecular formula C11H10BrNO2 B14788383 2-bromo-3-(1H-indol-3-yl)propanoic acid

2-bromo-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B14788383
M. Wt: 268.11 g/mol
InChI Key: GZDAPFIVWAXKPD-UHFFFAOYSA-N
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Description

2-Bromo-3-(1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom attached to the second carbon of a propanoic acid chain, which is further connected to an indole ring at the third position. The presence of the indole ring makes this compound particularly interesting due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-(1H-indol-3-yl)propanoic acid typically involves the bromination of 3-(1H-indol-3-yl)propanoic acid. One common method is to react 3-(1H-indol-3-yl)propanoic acid with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation and Reduction: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives. Reduction reactions can also be performed to modify the indole ring or the propanoic acid chain.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Bromination: Bromine, acetic acid, room temperature.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, mild heating.

    Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride, solvents like methanol or ethanol.

Major Products:

  • Substituted indole derivatives
  • Oxidized or reduced forms of the original compound
  • Coupled products with various organic groups

Scientific Research Applications

2-Bromo-3-(1H-indol-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-3-(1H-indol-3-yl)propanoic acid is not fully understood, but it is believed to interact with various molecular targets due to the presence of the indole ring. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    3-(1H-Indol-3-yl)propanoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Amino-3-(1H-indol-3-yl)propanoic acid: Contains an amino group instead of a bromine atom, leading to different biological activities and reactivity.

    Indole-3-acetic acid: A well-known plant hormone with different functional groups and biological roles.

Uniqueness: 2-Bromo-3-(1H-indol-3-yl)propanoic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

2-bromo-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H10BrNO2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5H2,(H,14,15)

InChI Key

GZDAPFIVWAXKPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)Br

Origin of Product

United States

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